![molecular formula C13H17IO B13308946 {1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene is an organic compound with the molecular formula C₁₃H₁₇IO It is characterized by the presence of an iodocyclopentyl group attached to an ethylbenzene moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Iodocyclopentyl)oxy]ethyl}benzene typically involves the reaction of 2-iodocyclopentanol with ethylbenzene in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Catalyst: Palladium on carbon (Pd/C) or other palladium-based catalysts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodocyclopentyl group to a cyclopentyl group.
Substitution: The iodine atom in the iodocyclopentyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium azide (NaN₃) or sodium hydroxide (NaOH) in aqueous or alcoholic medium
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclopentyl derivatives
Substitution: Formation of azido, hydroxyl, or alkyl derivatives
科学的研究の応用
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {1-[(2-Iodocyclopentyl)oxy]ethyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- {1-[(2-Bromocyclopentyl)oxy]ethyl}benzene
- {1-[(2-Chlorocyclopentyl)oxy]ethyl}benzene
- {1-[(2-Fluorocyclopentyl)oxy]ethyl}benzene
Uniqueness
{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications.
特性
分子式 |
C13H17IO |
|---|---|
分子量 |
316.18 g/mol |
IUPAC名 |
1-(2-iodocyclopentyl)oxyethylbenzene |
InChI |
InChI=1S/C13H17IO/c1-10(11-6-3-2-4-7-11)15-13-9-5-8-12(13)14/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
InChIキー |
JFFXIIGFJVREGB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OC2CCCC2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


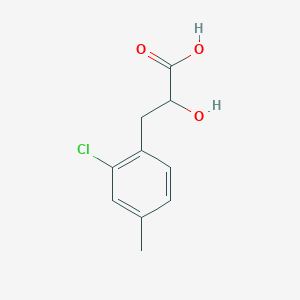
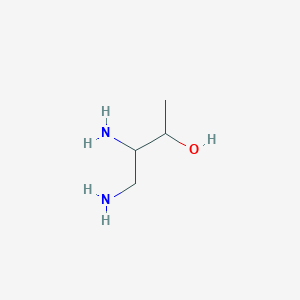
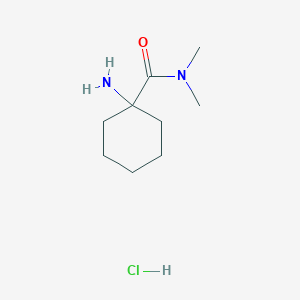
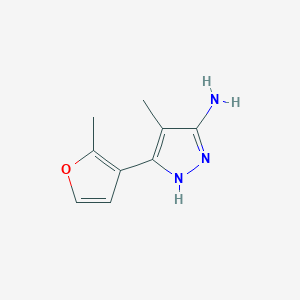
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
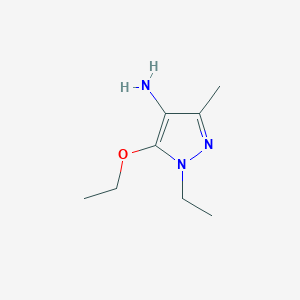
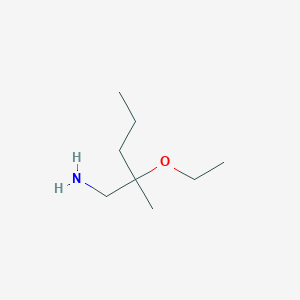
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
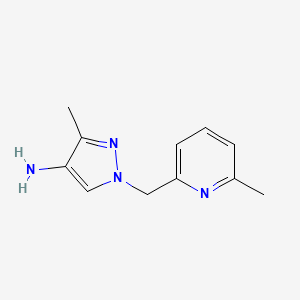
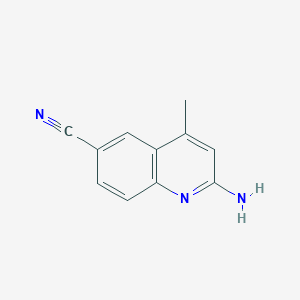
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
